molecular formula C9H12N6O B2582846 N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 860648-92-6

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2582846
CAS No.: 860648-92-6
M. Wt: 220.236
InChI Key: ZOXUMCCOFWWJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Heterocyclic Compounds: A Foundation for Drug Development

Heterocyclic compounds, including imidazoles and triazoles, are crucial in developing new drugs with diverse biological activities. These compounds offer structural variations, enabling the synthesis of new chemical entities with potential therapeutic applications. Triazoles, in particular, have been studied extensively for their broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The synthesis and evaluation of novel triazoles for various biological targets highlight the ongoing interest in these compounds for drug development (Ferreira et al., 2013).

Synthetic Strategies and Biological Significance

The exploration of synthetic routes for 1,4-disubstituted 1,2,3-triazoles underscores their significance in drug discovery, pharmaceutical chemistry, and bioconjugation. These compounds' stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets make them valuable scaffolds in medicinal chemistry. Innovative synthetic methods, including copper-catalyzed azide-alkyne cycloaddition, have facilitated the development of biologically active 1,2,3-triazoles, further emphasizing the importance of these heterocycles in therapeutic applications (Kaushik et al., 2019).

Imidazoles in Antifungal and Anticancer Research

Imidazole antifungals, including compounds like clotrimazole, econazole, and ketoconazole, have shown potential in cancer treatment. These drugs disrupt the glycolytic pathway, block Ca2+ influx, and inhibit CYP450 enzymes, mechanisms that contribute to their anti-neoplastic activities. The repurposing of these antifungals for cancer therapy, especially in overcoming drug resistance and enhancing drug efficacy, highlights the versatility of imidazole derivatives in addressing complex health challenges (Yardimci, 2020).

Antioxidant Capacity and Chemical Reactivity

The study of the ABTS/PP decolorization assay for assessing antioxidant capacity reveals specific reactions, including coupling, that contribute to the total antioxidant capacity of compounds. This research underscores the importance of understanding the chemical reactivity and potential health benefits of heterocyclic compounds, including imidazoles and triazoles, in developing novel antioxidants (Ilyasov et al., 2020).

Mechanism of Action

    Target of Action

    Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, and histamine . .

    Mode of Action

    The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets . Without specific information on “N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.

    Biochemical Pathways

    Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of chemical and biological properties

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c16-9(4-15-7-11-6-14-15)12-2-1-8-3-10-5-13-8/h3,5-7H,1-2,4H2,(H,10,13)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXUMCCOFWWJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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